ethyl 1-(3-isoxazolylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-(3-isoxazolylmethyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EIPPC and is a piperidine derivative that has shown promising results in preclinical studies.
Scientific Research Applications
EIPPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. EIPPC has also shown potential as an analgesic and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of EIPPC is not fully understood. However, it is believed to act as a modulator of the cholinergic system and the N-methyl-D-aspartate (NMDA) receptor. EIPPC has also been shown to modulate the activity of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
EIPPC has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and decrease oxidative stress. EIPPC has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
EIPPC has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. However, EIPPC has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of EIPPC. One area of research is the development of more effective synthesis methods for EIPPC. Another area of research is the investigation of the potential therapeutic applications of EIPPC in the treatment of neurological disorders and pain management. Additionally, further studies are needed to determine the long-term effects and safety of EIPPC.
Synthesis Methods
The synthesis of EIPPC involves a multistep process that starts with the reaction of 2-methylbenzyl chloride with sodium cyanide to form 2-methylbenzyl cyanide. The next step involves the reaction of 2-methylbenzyl cyanide with ethyl 3-(piperidin-3-yl) propionate to form ethyl 1-(2-methylbenzyl)-3-(piperidin-3-yl) propionate. The final step involves the reaction of ethyl 1-(2-methylbenzyl)-3-(piperidin-3-yl) propionate with hydroxylamine hydrochloride to form EIPPC.
Properties
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-24-19(23)20(13-17-8-5-4-7-16(17)2)10-6-11-22(15-20)14-18-9-12-25-21-18/h4-5,7-9,12H,3,6,10-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOPKWYQOULXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=NOC=C2)CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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